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molecular formula C7H9NO3S B086231 5-Amino-2-methylbenzenesulfonic acid CAS No. 118-88-7

5-Amino-2-methylbenzenesulfonic acid

Cat. No. B086231
M. Wt: 187.22 g/mol
InChI Key: BRKFTWHPLMMNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05241057

Procedure details

N-β-Hydroxyethylaniline, semicarbazide, benzoic acid hydrazide, 4-(β-sulphatoethylsulphonyl)-aniline, 3-(β-sulphatoethylsulphonyl)-aniline, 4-amino-1-methoxy-benzene-2-sulphonic acid, 4-amino-1-ethoxy-benzene-2-sulphonic acid, 4-aminophenol-6-sulphonic acid, 2-aminophenol-5-sulphonic acid, 4-aminotoluene-2-sulphonic acid, β-N-methylaminopropionitrile, β-aminopropionitrile and aminoacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
4-(β-sulphatoethylsulphonyl)-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(β-sulphatoethylsulphonyl)-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
4-aminophenol-6-sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
2-aminophenol-5-sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
OCC[NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.NN[C:13](N)=[O:14].[C:16](NN)(=O)[C:17]1[CH:22]=CC=CC=1.NC1C=CC(OC)=C([S:35]([OH:38])(=[O:37])=[O:36])C=1.NC1C=CC(OCC)=C(S(O)(=O)=O)C=1.NC1C=C(S(O)(=O)=O)C(C)=CC=1.CNCCC#N.NCCC#N.NCC(O)=O>>[NH2:4][C:5]1[C:6]2[C:7](=[CH:16][CH:17]=[CH:22][C:13]=2[OH:14])[C:8]([S:35]([OH:38])(=[O:37])=[O:36])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=CC1)C)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Six
Name
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Type
reactant
Smiles
NNC(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Step Eight
Name
4-(β-sulphatoethylsulphonyl)-aniline
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0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
3-(β-sulphatoethylsulphonyl)-aniline
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0 (± 1) mol
Type
reactant
Smiles
Step Ten
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Type
reactant
Smiles
NC1=CC(=C(C=C1)OC)S(=O)(=O)O
Step Eleven
Name
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Smiles
NC1=CC(=C(C=C1)OCC)S(=O)(=O)O
Step Twelve
Name
4-aminophenol-6-sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
2-aminophenol-5-sulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C2=CC=CC(=C12)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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